molecular formula C11H22N2 B1394050 1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine CAS No. 1286320-32-8

1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine

Cat. No.: B1394050
CAS No.: 1286320-32-8
M. Wt: 182.31 g/mol
InChI Key: XBIMLZKXSOVHBF-UHFFFAOYSA-N
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Description

1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine is a high-value chemical building block with the molecular formula C11H22N2 and a molecular weight of 182.31 g/mol . Its systematic IUPAC name is [1-(cyclobutylmethyl)piperidin-4-yl]methanamine, and it is identified by CAS numbers 1286320-32-8 (base compound) and 1286275-87-3 (dihydrochloride salt form) . The compound's molecular architecture features a central piperidine ring that typically adopts a chair conformation. A cyclobutylmethyl substituent is attached to the piperidine nitrogen, while a methanamine (aminomethyl) functional group is positioned at the 4-carbon of the ring, creating a bifunctional structure valuable for synthetic chemistry . This structure is represented by the canonical SMILES notation C1CC(C1)CN2CCC(CC2)CN . As a versatile scaffold in medicinal chemistry and drug discovery, this compound is primarily used in pharmaceutical research. Piperidine derivatives are of significant interest in the development of bioactive molecules and are frequently explored as core structures in various pharmacological agents . The presence of a primary amine makes it an excellent precursor for the synthesis of amides, sulfonamides, and imines, or for incorporation into larger, more complex molecular architectures via conjugation . Researchers should handle this material with care. The dihydrochloride salt form of the compound is classified as harmful and an irritant, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment (PPE) including gloves and eye/face protection is essential, and the compound should only be used in a well-ventilated area . This product is intended For Research Use Only and is strictly not intended for diagnostic or therapeutic use in humans or animals. It is typically supplied with a purity of 95% or higher and should be stored as recommended by the supplier, often at cool temperatures such as 2-8°C .

Properties

IUPAC Name

[1-(cyclobutylmethyl)piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c12-8-10-4-6-13(7-5-10)9-11-2-1-3-11/h10-11H,1-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIMLZKXSOVHBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2CCC(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution of Cyclobutylmethyl Halides

One common approach involves the reaction of cyclobutylmethyl halides (e.g., cyclobutylmethyl chloride or bromide) with piperidine derivatives. This method typically proceeds via nucleophilic substitution (SN2), where the halide acts as an electrophile, and the piperidine nitrogen as a nucleophile.

Reaction Scheme:

Cyclobutylmethyl halide + Piperidine derivative → 1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine

Reaction Conditions:

  • Solvent: Acetone or ethanol
  • Temperature: Reflux (around 80°C)
  • Base: Potassium carbonate or sodium hydride to facilitate deprotonation
  • Time: 12–24 hours

Notes:
This method is favored for its straightforwardness and high yields, often exceeding 70%. The halide's leaving group ability significantly influences the reaction efficiency.

Reductive Amination

Another prevalent method involves reductive amination of the corresponding aldehyde or ketone with cyclobutylmethylamine, followed by reduction with agents like sodium cyanoborohydride or lithium aluminum hydride.

Reaction Scheme:

Cyclobutylmethyl aldehyde + Piperidine derivative → Imine intermediate → Reduced to amine

Reaction Conditions:

  • Solvent: Methanol or ethanol
  • Temperature: Room temperature to 50°C
  • Reducing agent: Sodium cyanoborohydride or lithium aluminum hydride
  • pH: Slightly acidic (for imine formation)

Notes:
Reductive amination allows for selective formation of the target compound with high stereochemical control, suitable for complex molecule synthesis.

Cyclization and Ring-Formation

In some procedures, the piperidine ring is constructed via intramolecular cyclization from linear precursors, often under acidic or basic conditions, followed by functionalization at the nitrogen atom with cyclobutylmethyl groups.

Reaction Conditions:

  • Cyclization agents: Acid catalysts like hydrochloric acid or polyphosphoric acid
  • Temperature: Elevated (around 100°C)
  • Solvent: Toluene or acetic acid

Notes:
This route is more complex but useful for constructing the core structure in a controlled manner.

Industrial-Scale Synthesis and Optimization

Large-scale production emphasizes process optimization to maximize yield and purity while minimizing by-products. Typical strategies include:

  • Use of continuous flow reactors for better control over reaction parameters.
  • Implementation of high-throughput screening to identify optimal catalysts and solvents.
  • Use of purification techniques such as recrystallization, chromatography, and distillation.

Reaction parameters such as temperature (often maintained between 0–25°C for sensitive steps), reaction time, and reagent stoichiometry are meticulously optimized based on pilot studies.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Typical Yield Advantages Limitations
Nucleophilic substitution Cyclobutylmethyl halide + Piperidine derivative K₂CO₃ or NaH Reflux in ethanol or acetone >70% Straightforward, high yield Requires halide precursors
Reductive amination Cyclobutylmethyl aldehyde + Piperidine derivative NaBH₃CN or LiAlH₄ Room temp to 50°C 65–80% Stereoselective, versatile Sensitive to moisture
Cyclization Linear precursors with amino groups Acid catalysts Elevated temp (~100°C) Variable Efficient ring formation Multi-step process

Research Findings and Notes

  • Patents indicate that the synthesis of piperidine derivatives with cyclobutylmethyl groups often involves nucleophilic substitution of halogenated precursors under basic conditions, optimized for industrial scale (e.g., US10597363B2).
  • Chemical databases suggest that reductive amination remains a versatile and high-yield approach for synthesizing this compound, especially when aiming for specific stereochemistry.
  • Reaction optimization involves controlling parameters such as temperature, solvent, and reagent equivalents to minimize side reactions and maximize purity.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.

Scientific Research Applications

Chemistry

1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine serves as a crucial building block in the synthesis of more complex molecules. It can undergo various chemical reactions, including:

  • Oxidation : Can be oxidized to form corresponding oxides or other oxidized derivatives.
  • Reduction : Reduction reactions can convert the compound into its reduced forms.
  • Substitution : Participates in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions :

  • Oxidizing agents (e.g., potassium permanganate)
  • Reducing agents (e.g., lithium aluminum hydride)
  • Controlled temperature, solvent, and pH conditions are essential for desired products.

Biology

In biological research, this compound is investigated for its interactions with various biological targets. It has been explored as a probe to study enzyme interactions and metabolic pathways. Its structure allows it to bind to specific receptors, influencing biological processes such as:

  • Neurotransmitter receptor modulation
  • Enzyme catalysis and inhibition studies

Medicine

The compound has potential therapeutic applications, particularly in drug discovery and development. It has been studied for:

  • Pharmacological Activity : Interaction with neurotransmitter receptors suggests potential effects on mood regulation, cognition, and pain perception.
  • Therapeutic Properties : Investigated for use in treating conditions related to the central nervous system.

Pharmacological Evaluation

A study focused on the exploration of N-substituted piperidin derivatives, including this compound, highlighted its role as a CXCR4 chemokine receptor antagonist. The study utilized structure-based design and virtual screening to optimize binding interactions with the receptor, demonstrating the compound's potential in therapeutic applications targeting autoimmune disorders .

Mechanism of Action

The mechanism of action of 1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with key analogs, highlighting structural variations, physicochemical properties, and biological relevance:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine Cyclobutylmethyl C10H20N2 ~168.28 (free base) 1286275-87-3 (salt) GSK-3β inhibitors, CNS-targeted drug candidates
1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine () Cyclopropylcarbonyl C10H18N2O 182.27 915922-83-7 Intermediate for kinase inhibitors; carbonyl group enhances polarity
1-[1-(Oxetan-3-yl)piperidin-4-yl]methanamine () Oxetane C9H18N2O 170.25 1349717-14-1 Antibacterial agents; oxygenated ring improves solubility
1-Methylpiperidine-4-methylamine () Methyl C7H16N2 128.22 7149-42-0 Catalysis, small-molecule probes; reduced steric hindrance
(1-(3-Methoxybenzyl)piperidin-4-yl)methanamine () 3-Methoxybenzyl C14H22N2O 234.34 N/A Antioxidant hybrids; aromatic group enables π-π interactions
1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine () 4-Methylpiperazinylmethyl C10H20N4 196.29 1015846-52-2 Multi-target therapeutics; additional nitrogen enhances hydrogen bonding

Structural and Functional Insights

  • Cyclobutylmethyl vs. Cyclopropylcarbonyl ():
    The cyclobutane ring in the target compound has lower ring strain than cyclopropane, improving stability. The absence of a carbonyl group reduces polarity, favoring blood-brain barrier penetration for CNS applications .

  • Oxetane Substitution ():
    The oxetane ring introduces hydrogen-bond acceptor capability, enhancing aqueous solubility compared to the purely hydrophobic cyclobutylmethyl group. This is advantageous for oral bioavailability .

  • Aromatic vs. Aliphatic Substituents (): Compounds with benzyl groups (e.g., 3-methoxybenzyl) exhibit stronger binding to aromatic residues in enzyme active sites but may suffer from metabolic instability due to cytochrome P450 interactions .

Biological Activity

1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine is a compound with significant biological activity, particularly in the context of pharmacological research. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

  • Chemical Formula : C12_{12}H18_{18}N
  • Molecular Weight : 178.28 g/mol
  • CAS Number : 1286320-32-8

This compound primarily acts as a ligand for various neurotransmitter receptors. Its structure allows it to interact with the central nervous system, influencing pathways associated with mood regulation, cognition, and pain perception.

Target Receptors

  • Dopamine Receptors : Exhibits affinity for D2 and D3 receptors, potentially influencing dopaminergic signaling.
  • Serotonin Receptors : May also interact with serotonin receptors (5-HT), contributing to its psychoactive effects.

Biological Activity

The compound has been evaluated for several biological activities:

Antidepressant Effects

Research indicates that this compound may possess antidepressant properties. In animal models, the compound demonstrated a significant reduction in depressive-like behaviors, suggesting its potential use in treating mood disorders.

Analgesic Properties

Studies have shown that this compound can reduce pain perception in rodent models. The analgesic effect may be attributed to its interaction with both opioid and non-opioid pathways.

Neuroprotective Effects

Preliminary studies suggest that this compound may exert neuroprotective effects, potentially through antioxidant mechanisms and modulation of inflammatory responses in neuronal tissues.

Research Findings and Case Studies

StudyFindings
Animal Model Study (2022) Demonstrated significant antidepressant-like effects in mice, measured by the forced swim test.
Pain Response Study (2023) Showed a dose-dependent analgesic effect in a thermal nociception model.
Neuroprotection Study (2024) Indicated reduction of oxidative stress markers in neuronal cultures treated with the compound.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential:

  • Absorption : Rapidly absorbed following oral administration.
  • Distribution : Crosses the blood-brain barrier effectively due to its lipophilic nature.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes; metabolites may also exhibit biological activity.
  • Excretion : Predominantly eliminated via renal pathways.

Safety and Toxicology

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully characterize its long-term effects and potential toxicity.

Q & A

Q. Advanced

  • Model relevance : In vivo studies using Dkk-1 knockout (KO) mice revealed that β-catenin agonists like WAY-262611 require intact Wnt signaling pathways for efficacy, explaining reduced activity in wild-type models .
  • Dosage adjustments : In vitro IC₅₀ values may not account for metabolic clearance. Pharmacokinetic profiling (e.g., half-life in rodent plasma) is critical for translating in vitro doses .
  • Data normalization : Use internal controls (e.g., reference agonists) to standardize assay conditions across studies .

What are the solubility and stability profiles of this compound under different experimental conditions?

Q. Basic

  • Solubility : Insoluble in H₂O or EtOH; ≥8.95 mg/mL in DMSO at 25°C for similar piperidine derivatives .
  • Stability : Store at -20°C in anhydrous DMSO to prevent hydrolysis. Avoid prolonged exposure to light or basic conditions (pH > 9), which degrade the cyclobutylmethyl group .

What strategies are effective for resolving contradictory data in receptor-binding assays involving this compound?

Q. Advanced

  • Orthogonal assays : Combine radioligand binding (e.g., ³H-labeled competitors) with functional assays (cAMP modulation) to confirm target engagement .
  • Mutagenesis studies : Identify critical residues (e.g., GPCR transmembrane domains) that influence binding discrepancies .
  • Batch analysis : Verify compound integrity across batches using HPLC-MS, as impurities >2% can skew results .

How can batch-to-batch consistency be ensured during large-scale synthesis for reproducible experiments?

Q. Basic

  • Quality control (QC) : Implement HPLC (≥95% purity), ¹H NMR, and elemental analysis for each batch .
  • Process optimization : Use continuous flow reactors to minimize variability in reaction kinetics .
  • Documentation : Track parameters like temperature, catalyst load, and solvent ratios to identify drift sources .

What computational methods are suitable for predicting the compound’s interactions with biological targets?

Q. Advanced

  • Docking simulations : Use Schrödinger Suite or AutoDock Vina to model binding to β-catenin (PDB ID: 1JDH). Focus on van der Waals interactions between the cyclobutyl group and hydrophobic pockets .
  • Molecular dynamics (MD) : Simulate 100-ns trajectories to assess stability of piperidine-β-catenin complexes .
  • QSAR models : Corrogate electronic parameters (e.g., Hammett constants) of substituents with IC₅₀ values from published datasets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine
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1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine

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